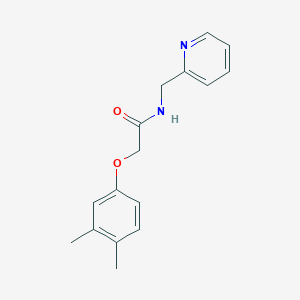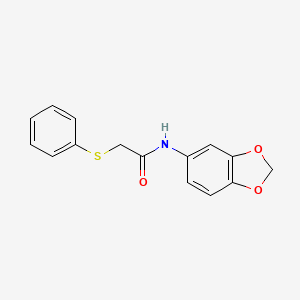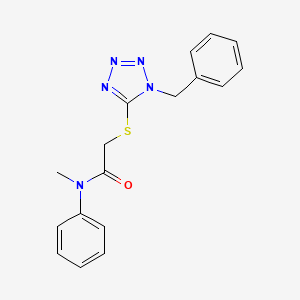
2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a tetrazole ring, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4-dimethylbenzene and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Biology: It is investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells. In antimicrobial applications, it may disrupt the cell membrane integrity of bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXAMIDE
- 2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBOXYLIC ACID
- 2-(2,4-DIMETHYLPHENYL)-N-(1H-TETRAZOL-5-YL)-4-QUINOLINECARBONITRILE
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(2H-tetrazol-5-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N6O/c1-11-7-8-13(12(2)9-11)17-10-15(14-5-3-4-6-16(14)20-17)18(26)21-19-22-24-25-23-19/h3-10H,1-2H3,(H2,21,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGNTKYSUMCBFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NNN=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1-phenylethanone](/img/structure/B5730082.png)
![3-CYCLOPROPANECARBONYL-1-[2-(3-METHOXYPHENOXY)ETHYL]-1H-INDOLE](/img/structure/B5730089.png)
![2-[4-(acetylamino)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B5730092.png)
![N-(2-furylmethyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5730093.png)


![ethyl 4-[(4-nitrophenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5730107.png)
![N-[5-(3-bromophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5730110.png)
![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![1-[4-(4-bromophenoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5730125.png)
![[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate](/img/structure/B5730135.png)
![1-(3-Chlorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)
![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)

